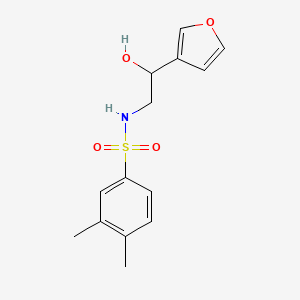

N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Recent advances in the synthesis of furan compounds have seen some classical methods being modified and improved, while other new methods have been developed . A vast variety of catalysts has been used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . The specific molecular structure of “N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide” would require more specific information.Chemical Reactions Analysis

The synthesis of furan compounds often involves multicomponent reactions . These reactions can include a series of simultaneous multi bond-forming reactions which enable construction of structurally diverse compounds through combinatorial interactions between simple starting materials .Applications De Recherche Scientifique

Organic Synthesis

The unique substitution pattern of this compound makes it valuable in organic synthesis:

- [3 + 2]-Annulation Reactions : Researchers have developed metal-free approaches to construct tetrasubstituted furans from Morita–Baylis–Hillman (MBH)-carbonates of acetylenic aldehydes. This compound participates in cascade nucleophilic substitution/5-exo-dig-cycloisomerization reactions, leading to uniquely substituted 2-furan-3-yl acrylates .

Heterocyclic Chemistry

Furan-containing compounds are essential in heterocyclic chemistry:

- Furan Chalcone Scaffolds : These belong to a privileged class of oxygen-containing heterocycles. They find applications in pharmaceutics and pharmacology. Researchers explore their therapeutic potential .

Superelectrophilic Activation

The compound’s hydroarylation under superelectrophilic activation conditions is noteworthy:

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propenoic Acid Derivatives : Researchers have developed a novel method based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids. This process occurs using arenes under neat triflic acid (TfOH) activation .

Naphthofuran Synthesis

The furan adducts obtained from this compound can lead to naphthofurans:

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-10-3-4-13(7-11(10)2)20(17,18)15-8-14(16)12-5-6-19-9-12/h3-7,9,14-16H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXZGGQXFNALDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2543421.png)

![7-(2-chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543429.png)

![[(2S,5R)-5-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2543435.png)

![N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2543436.png)

![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B2543439.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2543440.png)